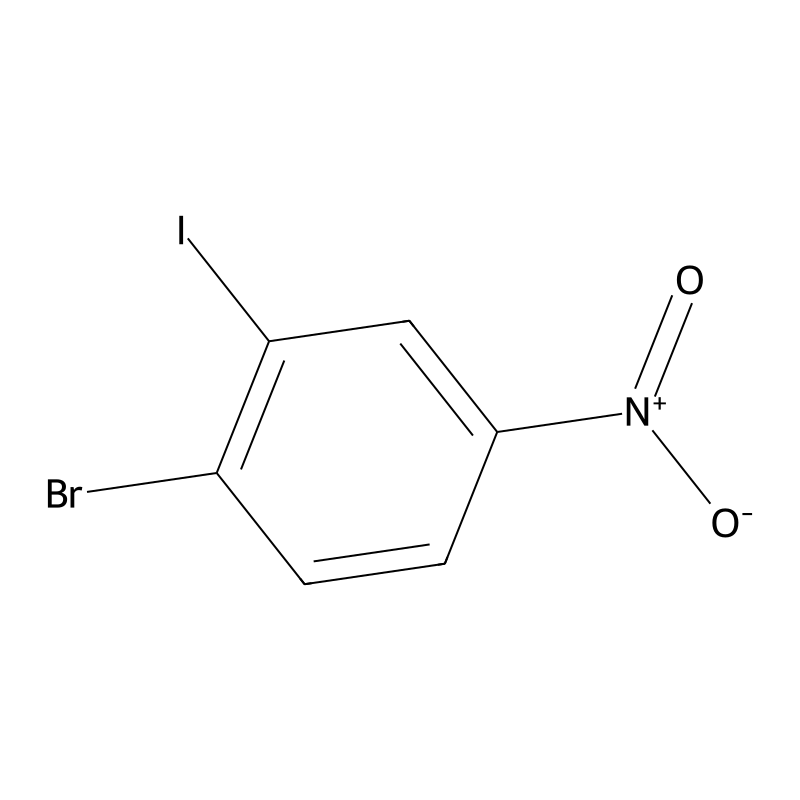1-Bromo-2-iodo-4-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Bromo-2-iodo-4-nitrobenzene is an aromatic compound with the molecular formula C₆H₃BrINO₂ and a molecular weight of 327.9 g/mol. This compound features a benzene ring substituted with a bromine atom at the first position, an iodine atom at the second position, and a nitro group at the fourth position. Its structure can be represented as follows:
- Chemical Structure: The compound consists of a benzene ring with three substituents: bromine (Br), iodine (I), and nitro (NO₂).
1-Bromo-2-iodo-4-nitrobenzene is known for its unique chemical properties, making it a valuable intermediate in various
- Nucleophilic Substitution Reactions: The presence of the electron-withdrawing nitro group enhances the reactivity of the aromatic ring towards nucleophiles, allowing for substitution reactions.
- Electrophilic Aromatic Substitution: The bromine and iodine substituents can also participate in electrophilic aromatic substitution reactions, although the nitro group directs incoming electrophiles to the meta position due to its electron-withdrawing nature.
These reactions can lead to the formation of various derivatives, which can be further utilized in organic synthesis.
1-Bromo-2-iodo-4-nitrobenzene can be synthesized through several methods. One common approach involves:
- Formation of Diazonium Salt: Starting from 2-nitro-4-iodoaniline, which is treated with sulfuric acid and sodium nitrite to form a diazonium salt.
- Bromination: The diazonium salt is then reacted with cuprous bromide in hydrobromic acid to introduce the bromine substituent.
1-Bromo-2-iodo-4-nitrobenzene serves as an important intermediate in organic synthesis. Its applications include:
- Synthesis of Pharmaceuticals: It can be used to create various pharmaceutical compounds due to its reactive functional groups.
- Dyes and Pigments: The compound may also find use in the production of dyes and pigments due to its vibrant color properties.
- Research
Several compounds share structural similarities with 1-bromo-2-iodo-4-nitrobenzene. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Bromo-4-nitrobenzene | Bromine at position one, nitro at four | Lacks iodine; potentially different reactivity |
| 2-Bromo-5-nitroaniline | Bromine at two, nitro at five | Amino group provides different reactivity |
| 2-Iodo-4-nitrophenol | Iodine at two, nitro at four | Hydroxyl group influences solubility |
| 3-Bromo-2-nitrotoluene | Bromine at three, nitro at two | Methyl group alters electronic properties |
These compounds differ mainly in their substituents' positions and types, affecting their reactivity and potential applications. The unique combination of a bromine atom, an iodine atom, and a nitro group in 1-bromo-2-iodo-4-nitrobenzene distinguishes it from these similar compounds, providing unique synthetic pathways and potential biological activities.








